Lycorine Lycorine Lycorine is an indolizidine alkaloid that is 3,12-didehydrogalanthan substituted by hydroxy groups at positions and 2 and a methylenedioxy group across positions 9 and 10. Isolated from Crinum asiaticum, it has been shown to exhibit antimalarial activity. It has a role as a protein synthesis inhibitor, an antimalarial, a plant metabolite and an anticoronaviral agent. It derives from a hydride of a galanthan.
Brand Name: Vulcanchem
CAS No.: 476-28-8
VCID: VC0534144
InChI: InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1
SMILES: O[C@@H]1[C@@H](O)C=C2CCN3[C@H]2[C@@H]1c4cc(OCO5)c5cc4C3
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

Lycorine

CAS No.: 476-28-8

Inhibitors

VCID: VC0534144

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lycorine - 476-28-8

CAS No. 476-28-8
Product Name Lycorine
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name (1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol
Standard InChI InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m0/s1
Standard InChIKey XGVJWXAYKUHDOO-DANNLKNASA-N
Isomeric SMILES C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4
SMILES O[C@@H]1[C@@H](O)C=C2CCN3[C@H]2[C@@H]1c4cc(OCO5)c5cc4C3
Canonical SMILES C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4
Appearance Solid powder
Melting Point 280.0 °C
Description Lycorine is an indolizidine alkaloid that is 3,12-didehydrogalanthan substituted by hydroxy groups at positions and 2 and a methylenedioxy group across positions 9 and 10. Isolated from Crinum asiaticum, it has been shown to exhibit antimalarial activity. It has a role as a protein synthesis inhibitor, an antimalarial, a plant metabolite and an anticoronaviral agent. It derives from a hydride of a galanthan.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2,4,5,7,12b,12c-hexahydro-1H-(1,3)dioxolo- (4,5-j)pyrrolo(3,2,1-de)phenanthridine-1,2-diol
lycorine
lycorine hydrochloride, (1alpha,2beta)-isome
Reference 1: Hu M, Peng S, He Y, Qin M, Cong X, Xing Y, Liu M, Yi Z. Lycorine is a novel inhibitor of the growth and metastasis of hormone-refractory prostate cancer. Oncotarget. 2015 Jun 20;6(17):15348-61. PubMed PMID: 25915156; PubMed Central PMCID: PMC4558156.
2: Chen D, Cai J, Cheng J, Jing C, Yin J, Jiang J, Peng Z, Hao X. Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition. Sci Rep. 2015 Oct 7;5:14972. doi: 10.1038/srep14972. PubMed PMID: 26443922; PubMed Central PMCID: PMC4595722.
3: Luo Y, Roy M, Xiao X, Sun S, Liang L, Chen H, Fu Y, Sun Y, Zhu M, Ye M, Liu J. Lycorine induces programmed necrosis in the multiple myeloma cell line ARH-77. Tumour Biol. 2015 Apr;36(4):2937-45. doi: 10.1007/s13277-014-2924-7. Epub 2014 Dec 7. PubMed PMID: 25487618.
4: Huang YQ, Zhang YM, Jin Z, Li XZ, Wang CS, Xu K, Huang P, Liu CX. [Antitumor activity of lycorine in renal cell carcinoma ACHN cell line and its mechanism]. Nan Fang Yi Ke Da Xue Xue Bao. 2016 Jun;36(6):857-62. Chinese. PubMed PMID: 27320892.
5: Subramaniam S, Sundarasekar J, Sahgal G, Murugaiyah V. Comparative analysis of lycorine in wild plant and callus culture samples of Hymenocallis littoralis by HPLC-UV method. ScientificWorldJournal. 2014;2014:408306. doi: 10.1155/2014/408306. Epub 2014 May 6. PubMed PMID: 24895650; PubMed Central PMCID: PMC4033353.
6: Nair JJ, van Staden J. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae. Nat Prod Commun. 2014 Aug;9(8):1193-210. Review. PubMed PMID: 25233606.
7: Roy M, Liang L, Xiao X, Peng Y, Luo Y, Zhou W, Zhang J, Qiu L, Zhang S, Liu F, Ye M, Zhou W, Liu J. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. Theranostics. 2016 Sep 24;6(12):2209-2224. eCollection 2016. PubMed PMID: 27924158; PubMed Central PMCID: PMC5135444.
8: Zhang W, Cui EH. [Study on effect of lycorine in inducing apoptosis of pulmonary carcinoma cell A549]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3278-82. Chinese. PubMed PMID: 26790307.
9: Kaya GI, Polat DC, Sarikaya B, Onur MA, Somer NU. Quantititative determination of lycorine and galanthamine in Galanthus trojanus and G. cilicicus by HPLC-DAD. Nat Prod Commun. 2014 Aug;9(8):1157-8. PubMed PMID: 25233596.
10: Sugiura J, Noguchi S, Nakajima M. [Application of Coagulant in the Analysis of Lycorine and Galanthamine in Processed Foods]. Shokuhin Eiseigaku Zasshi. 2015;56(3):108-13. doi: 10.3358/shokueishi.56.108. Japanese. PubMed PMID: 26156166.
11: Shen JW, Ruan Y, Ren W, Ma BJ, Wang XL, Zheng CF. Lycorine: a potential broad-spectrum agent against crop pathogenic fungi. J Microbiol Biotechnol. 2014 Mar 28;24(3):354-8. PubMed PMID: 24346469.
12: Ren L, Zhao H, Chen Z. Study on pharmacokinetic and tissue distribution of lycorine in mice plasma and tissues by liquid chromatography-mass spectrometry. Talanta. 2014 Feb;119:401-6. doi: 10.1016/j.talanta.2013.11.014. Epub 2013 Nov 15. PubMed PMID: 24401431.
13: Chen D, Cai J, Yin J, Jiang J, Jing C, Zhu Y, Cheng J, Di Y, Zhang Y, Cao M, Li S, Peng Z, Hao X. Lycorine-derived phenanthridine downregulators of host Hsc70 as potential hepatitis C virus inhibitors. Future Med Chem. 2015;7(5):561-70. doi: 10.4155/fmc.15.14. PubMed PMID: 25921398.
14: Wang P, Li LF, Wang QY, Shang LQ, Shi PY, Yin Z. Anti-dengue-virus activity and structure-activity relationship studies of lycorine derivatives. ChemMedChem. 2014 Jul;9(7):1522-33. doi: 10.1002/cmdc.201300505. Epub 2014 Feb 26. PubMed PMID: 24574246.
15: Liu X, Hong Y, He Q, Huang K. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:96-100. doi: 10.1016/j.jchromb.2014.10.030. Epub 2014 Nov 1. PubMed PMID: 25463203.
16: Chen S, Jin G, Huang KM, Ma JJ, Wang Q, Ma Y, Tang XZ, Zhou ZJ, Hu ZJ, Wang JY, Qin A, Fan SW. Lycorine suppresses RANKL-induced osteoclastogenesis in vitro and prevents ovariectomy-induced osteoporosis and titanium particle-induced osteolysis in vivo. Sci Rep. 2015 Aug 4;5:12853. doi: 10.1038/srep12853. PubMed PMID: 26238331; PubMed Central PMCID: PMC4523876.
17: Wang P, Yuan HH, Zhang X, Li YP, Shang LQ, Yin Z. Novel lycorine derivatives as anticancer agents: synthesis and in vitro biological evaluation. Molecules. 2014 Feb 21;19(2):2469-80. doi: 10.3390/molecules19022469. PubMed PMID: 24566315.
18: Chen S, Fang XQ, Zhang JF, Ma Y, Tang XZ, Zhou ZJ, Wang JY, Qin A, Fan SW. Lycorine protects cartilage through suppressing the expression of matrix metalloprotenases in rat chondrocytes and in a mouse osteoarthritis model. Mol Med Rep. 2016 Oct;14(4):3389-96. doi: 10.3892/mmr.2016.5594. Epub 2016 Aug 8. PubMed PMID: 27509914.
19: Liu D, Ai L, Li F, Zhao A, Chen J, Zhang H, Liu J. Total synthesis of lycorine-type alkaloids by cyclopropyl ring-opening rearrangement. Org Biomol Chem. 2014 May 28;12(20):3191-200. doi: 10.1039/c4ob00126e. Epub 2014 Apr 10. PubMed PMID: 24723121.
20: Wang Y, Zhu G, Li X, Hao Z. Simultaneous determination of galanthamine and lycorine in Lycoris radiata by a capillary electrophoresis with an electrochemiluminescence method. J Sep Sci. 2014 Oct;37(20):3007-12. doi: 10.1002/jssc.201400639. Epub 2014 Sep 25. PubMed PMID: 25082559.
PubChem Compound 72378
Last Modified Nov 11 2021
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